1-(2-Methyl-1H-imidazol-5-YL)ethanamine

Description

Properties

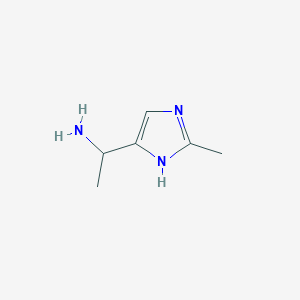

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(2-methyl-1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C6H11N3/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3,(H,8,9) |

InChI Key |

ZCOABXVEBLTMED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with bromoethane in an appropriate organic solvent. The reaction is typically carried out by heating and stirring the mixture for several hours at an appropriate temperature. After the reaction, the product is purified through distillation, crystallization, and other methods .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Scientific Applications of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine

This compound, also known as 2-(2-Methyl-1H-imidazol-5-yl)ethanamine, is an organic compound notable for its imidazole ring structure. This structure gives it unique chemical properties and makes it biologically active. The compound has a molecular formula of and a molecular weight of approximately 113.19 g/mol. Due to its structural similarity to histamine, a critical biogenic amine, this compound is significant in various physiological processes.

Scientific Research Applications

This compound is used in scientific research, particularly in pharmacology and biochemistry. It is also used in histamine research to study the effects of histamine on biological systems and its role in allergic reactions.

Histamine Receptor Interactions

this compound interacts with histamine receptors, particularly as a potential histamine H2-receptor antagonist. This interaction influences cellular processes, including immune response and cell proliferation. The compound can also modulate histamine metabolism and may be relevant in conditions related to histamine dysregulation.

Modulation of Cell Function

Studies show that this compound can modulate immune responses and may have anti-inflammatory effects through its receptor interactions. Additionally, this compound may affect angiogenesis and tumor growth in certain models, making it significant in cancer research.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, modulating their activity and influencing various biological processes. For example, it may activate or inhibit enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their distinguishing features:

Key Observations:

Physicochemical Properties and Spectroscopic Data

Infrared (IR) and NMR Spectroscopy

- Target Compound: Limited spectroscopic data are available in the provided evidence. However, analogs like 2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine show IR peaks at 3281 cm⁻¹ (N–H stretch) and 3045 cm⁻¹ (C–H aromatic), consistent with amine and imidazole functionalities .

- ¹H NMR: For the phenoxy analog, aromatic protons resonate at δ 6.95–7.47 ppm, while the methyl group on imidazole appears at δ 3.55 ppm . These shifts suggest distinct electronic environments compared to the target compound.

Solubility and Basicity

- The primary amine group in the target compound confers water solubility, whereas analogs with phenyl or phenoxy groups (e.g., 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine) are more lipophilic .

- Positional isomerism (e.g., 2-methyl vs. 4-methyl) may influence pKa values, altering protonation states under physiological conditions .

Efficiency and Yield

- The synthesis of 2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine achieved a 99% yield via nucleophilic substitution, highlighting the robustness of this route for imidazole-ethanamine derivatives .

- In contrast, nitro-substituted analogs (e.g., 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone) require multi-step protocols involving nitration and condensation, often with moderate yields .

Activity of Hybrid Derivatives

- The hybrid compound 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one demonstrates dual activity as a P-gp inhibitor and cytotoxic agent, achieving 2-fold greater potency than verapamil in resistant cancer cells . This underscores the impact of structural complexity on bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(2-Methyl-1H-imidazol-5-YL)ethanamine?

- Answer : A multi-step synthesis can be adapted from imidazole derivatives. For example:

Core imidazole formation : Utilize cyclization of α-amino ketones or thiourea derivatives under acidic conditions.

Side-chain introduction : Employ reductive amination or nucleophilic substitution to attach the ethanamine group to the 2-methylimidazole scaffold.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., NaBH₃CN for reductive amination) to improve yield .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 6.5–7.5 ppm) and methyl/amine groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ for C₆H₁₁N₃).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹).

- Cross-validate results with elemental analysis for purity assessment.

Advanced Research Questions

Q. How can computational methods predict molecular geometry and electronic properties?

- Answer :

- DFT Calculations (B3LYP/SDD) : Optimize geometry and calculate bond angles/dihedrals (e.g., C1-C2-C3 angle ≈ 121.4°, similar to imidazole derivatives ).

- Example Data Table :

| Parameter | Calculated Value (Å/°) |

|---|---|

| C1-C2-C3 | 121.43 |

| N7-C8-O10 | 112.59 |

- HOMO-LUMO Analysis : Predict reactivity sites for electrophilic/nucleophilic attacks.

Q. What challenges arise in resolving crystal structures of imidazole derivatives, and how can they be addressed?

- Answer :

- Challenges :

- Twinned crystals : Common in imidazole derivatives due to planar symmetry.

- Disorder : Methyl/amine groups may exhibit positional disorder.

- Solutions :

- Use SHELXL for refinement with TWIN/BASF commands to model twinning .

- Apply restraints to disordered regions (e.g., DFIX for bond distances).

- Case Study : A related nitroimidazole derivative was resolved at 273 K with R factor = 0.043 using SHELXL .

Q. How should contradictory data from synthesis and computational modeling be analyzed?

- Answer :

- Scenario : Experimental NMR shows unexpected splitting vs. DFT-predicted symmetry.

- Methodology :

Re-examine purity : Check for byproducts via LC-MS.

Solvent effects : Re-run DFT calculations with solvent models (e.g., PCM for DMSO).

Dynamic effects : Consider temperature-dependent conformational changes via MD simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.